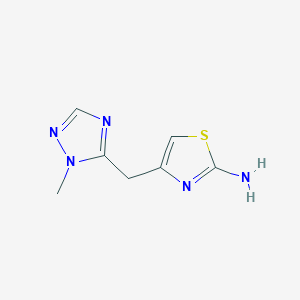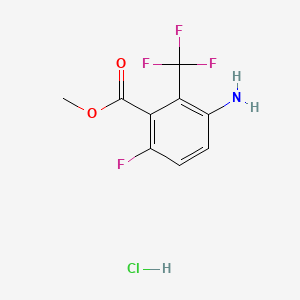
Methyl3-amino-6-fluoro-2-(trifluoromethyl)benzoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is a chemical compound with the molecular formula C9H7F4NO2·HCl It is a derivative of benzoic acid, featuring a trifluoromethyl group, an amino group, and a fluorine atom on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride typically involves multiple steps. One common method starts with the nitration of methyl 2-(trifluoromethyl)benzoate to introduce a nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The fluorination step introduces the fluorine atom at the desired position on the benzene ring. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or other separation techniques to ensure high purity suitable for research and industrial applications.
化学反応の分析
Types of Reactions
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine or trifluoromethyl groups.
科学的研究の応用
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2-(trifluoromethyl)benzoate: Lacks the fluorine atom at the 6-position.
Methyl 3-amino-6-chloro-2-(trifluoromethyl)benzoate: Contains a chlorine atom instead of fluorine.
Methyl 3-amino-6-fluoro-2-(methyl)benzoate: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is unique due to the presence of both a trifluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C9H8ClF4NO2 |
|---|---|
分子量 |
273.61 g/mol |
IUPAC名 |
methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C9H7F4NO2.ClH/c1-16-8(15)6-4(10)2-3-5(14)7(6)9(11,12)13;/h2-3H,14H2,1H3;1H |
InChIキー |
OLJOVRYZRIHWFG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1C(F)(F)F)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


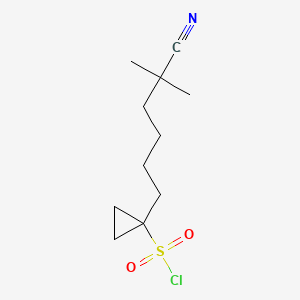
amine](/img/structure/B15310535.png)
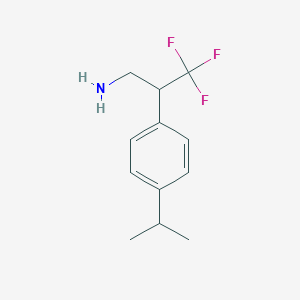
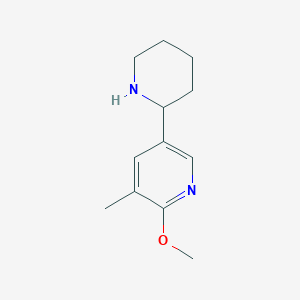
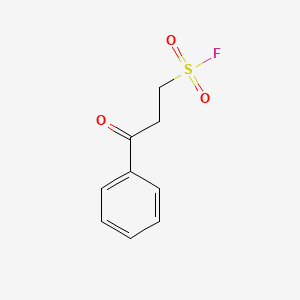

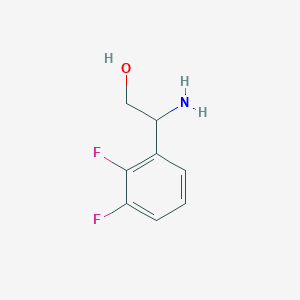

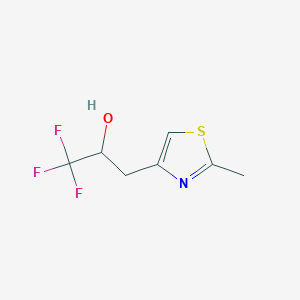

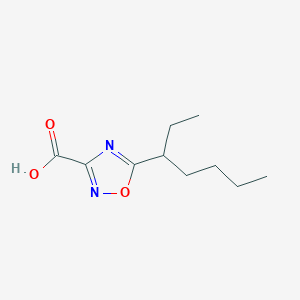
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
